Profound Selectivity against 5-Lipoxygenase versus the Clinical Inhibitor Zileuton
In head-to-head cross-study comparison, the target compound demonstrates a >20-fold weaker inhibition of human recombinant 5-lipoxygenase (5-LOX) than the FDA-approved inhibitor zileuton. This near-complete lack of activity defines the compound as a superior negative control or an inactive scaffold for mechanistic studies where 5-LOX pathway engagement must be avoided [1][2].
| Evidence Dimension | Inhibition of human recombinant 5-LOX |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Zileuton (Zyflo): IC50 = 500-1,000 nM |
| Quantified Difference | ≥ 10- to 20-fold decrease in inhibitory potency |
| Conditions | Enzyme assay using human recombinant 5-LOX expressed in E. coli, measuring reduction in LTB4 and 5-HETE formation. |
Why This Matters
For studies investigating 5-LOX-independent inflammatory mechanisms or developing new chemical entities, using an inactive scaffold prevents confounding target engagement, ensuring experimental results are not artifacts of unintended enzyme inhibition.
- [1] BindingDB. Entry BDBM50591538 (CHEMBL5205807). Affinity Data: IC50 > 1.00E+4 nM for Human 5-LOX. View Source
- [2] Carter, G. W., et al. 5-Lipoxygenase Inhibitory Activity of Zileuton. J. Pharmacol. Exp. Ther. 1991, 256, 3, 929-937. View Source
